molecular formula C20H19NO6 B2747702 Ethyl 3-(2-(3-methoxyphenoxy)acetamido)benzofuran-2-carboxylate CAS No. 847406-41-1

Ethyl 3-(2-(3-methoxyphenoxy)acetamido)benzofuran-2-carboxylate

Cat. No. B2747702
CAS RN: 847406-41-1
M. Wt: 369.373
InChI Key: JJAXELLBUAMABD-UHFFFAOYSA-N
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Description

Ethyl 3-(2-(3-methoxyphenoxy)acetamido)benzofuran-2-carboxylate, also known as EMA, is a synthetic compound that has been widely studied for its potential therapeutic applications. EMA belongs to the class of benzofuran derivatives, which are known for their diverse biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties. In

Scientific Research Applications

Crystal and Molecular Structure Studies

Research on compounds structurally related to Ethyl 3-(2-(3-methoxyphenoxy)acetamido)benzofuran-2-carboxylate, like ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, provides insights into their crystal and molecular structures. Such studies, often using single-crystal X-ray diffraction, reveal intricate details like unit cell parameters and molecular disorder, contributing to a deeper understanding of their physical and chemical properties (Kaur et al., 2012).

Synthesis and Biological Activities

The synthesis of new benzofuran derivatives, including variations of Ethyl 3-(2-(3-methoxyphenoxy)acetamido)benzofuran-2-carboxylate, has been extensively studied. These compounds have shown potential in inhibiting HIV replication in cell culture, showcasing their biological activities and potential therapeutic applications (Mubarak et al., 2007).

Catalytic Applications

Studies have also focused on the use of ethyl benzofurans in catalytic applications. For example, palladium-catalyzed O-arylation of related compounds has been developed for the synthesis of O-arylhydroxylamines and substituted benzofurans, demonstrating their utility in organic synthesis (Maimone & Buchwald, 2010).

Renewable PET Production

In the context of sustainable chemistry, benzofuran derivatives have been explored in the production of renewable terephthalic acid precursors. This research underlines the role of such compounds in eco-friendly manufacturing processes (Pacheco et al., 2015).

properties

IUPAC Name

ethyl 3-[[2-(3-methoxyphenoxy)acetyl]amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-3-25-20(23)19-18(15-9-4-5-10-16(15)27-19)21-17(22)12-26-14-8-6-7-13(11-14)24-2/h4-11H,3,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAXELLBUAMABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)COC3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-(3-methoxyphenoxy)acetamido)benzofuran-2-carboxylate

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